5-bromo-3-methoxy-1-methyl-1H-pyrazole is a heterocyclic organic compound characterized by its five-membered ring structure containing nitrogen atoms. The molecular formula for this compound is . It features a bromine atom at the fifth position, a methoxy group at the third position, and a methyl group at the first position of the pyrazole ring. This compound is of significant interest in various fields, including medicinal chemistry and organic synthesis, due to its potential biological activities and utility as a building block for more complex molecules.
5-bromo-3-methoxy-1-methyl-1H-pyrazole is classified as a pyrazole derivative, which belongs to the broader category of heterocyclic compounds. These compounds are characterized by having at least one nitrogen atom in their ring structure. Pyrazoles are known for their diverse biological activities, making them valuable in pharmaceutical research. The specific compound discussed here is derived from methods that typically involve the bromination of 3-methoxy-1-methylpyrazole or similar precursors.
The synthesis of 5-bromo-3-methoxy-1-methyl-1H-pyrazole can be achieved through several methods, with one common approach involving the bromination of 3-methoxy-1-methylpyrazole. The synthesis can be outlined in the following steps:
This synthetic route is advantageous due to its relatively straightforward approach and the availability of starting materials.
5-bromo-3-methoxy-1-methyl-1H-pyrazole can undergo various chemical reactions:
Common reagents used in these reactions include nucleophiles (amines, thiols), oxidizing agents (hydrogen peroxide), and reducing agents (sodium borohydride).
The mechanism of action for 5-bromo-3-methoxy-1-methyl-1H-pyrazole largely depends on its interactions with biological targets. For instance, its potential anticancer activity may involve:
Data supporting these mechanisms typically come from in vitro studies demonstrating cytotoxicity against cancer cell lines.
Relevant data from studies indicate that variations in substituents on the pyrazole ring can significantly affect both physical and chemical properties, influencing solubility and reactivity profiles.
5-bromo-3-methoxy-1-methyl-1H-pyrazole has several scientific applications:
Pyrazole, a five-membered heterocyclic scaffold featuring two adjacent nitrogen atoms, represents a privileged structure in medicinal chemistry due to its versatile pharmacological profile and tunable physicochemical properties. This core exhibits aromatic character through a 6π-electron delocalization system, enabling π-stacking interactions with biological targets, while its dual nitrogen configuration provides distinct hydrogen-bonding capabilities at N1 (pyrrole-like) and N2 (pyridine-like) positions . The pyrazole ring displays remarkable metabolic stability compared to other heterocycles, partly attributable to its resistance to oxidative degradation, making it invaluable in drug design frameworks [9]. Approximately 20% of FDA-approved small-molecule drugs contain azole heterocycles, with pyrazole derivatives prominently featured in therapeutic agents spanning anticancer (crizotinib), anti-inflammatory (celecoxib), and central nervous system domains (fexolamide) [9]. The scaffold’s synthetic versatility permits extensive substitution at C3, C4, C5, and N1 positions, enabling precise modulation of target affinity and pharmacokinetic behavior. This adaptability is exemplified by 5-bromo-3-methoxy-1-methyl-1H-pyrazole, where strategic substituents enhance its drug-likeness and biological relevance [1] .
Halogenation, particularly bromination, profoundly influences the bioactivity and physicochemical behavior of pyrazole derivatives. Bromine’s substantial atomic radius (1.14 Å) and moderate electronegativity create a potent halogen-bonding capability with biomolecular targets (e.g., enzyme backbone carbonyls or aromatic residues), enhancing binding affinity and selectivity. In 5-bromo-3-methoxy-1-methyl-1H-pyrazole, the C5-bromine serves dual roles: as a pharmacophore enabling hydrophobic interactions and as a synthetic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) to access advanced intermediates [5] [3]. Concurrently, the 3-methoxy group introduces critical electronic and steric effects. Methoxy’s strong +M effect increases electron density at C3/C5 positions, influencing tautomeric equilibria and enhancing hydrogen-bond acceptance capacity. Sterically, it protects reactive sites from metabolic oxidation while potentially engaging in van der Waals contacts within binding pockets. This combination yields optimized membrane permeability and metabolic stability, as evidenced by computational predictions for 5-bromo-3-methoxy-1-methyl-1H-pyrazole (log P = 1.1–1.5, TPSA ≈ 29 Ų) [2] [10].
Table 1: Electronic and Steric Effects of Substituents in Pyrazole Derivatives
Substituent Position | Electronic Contribution | Steric Contribution | Biological Impact |
---|---|---|---|
5-Bromo | σₚ = +0.23 (moderate electron-withdrawing) | Creates halogen-bonding pocket (bond angle ~165°) | Enhances target affinity; enables cross-coupling chemistry |
3-Methoxy | Strong +R mesomeric effect (+0.12 σₘ) | Cone angle ~64° (blocks nucleophilic attack) | Improves metabolic stability; modulates electron distribution |
1-Methyl | Negligible electronic effect | Minimal steric demand (methyl group) | Blocks N1 metabolism; improves bioavailability |
This scaffold serves as a critical intermediate in synthesizing phosphatidylinositol-3-kinase (PI3K) inhibitors, where its bromine enables Suzuki couplings with boronic acid-functionalized pharmacophores. PI3K inhibitors represent promising anticancer therapeutics due to their role in regulating cell proliferation and survival pathways [3]. Additionally, the compound’s structural framework has been utilized in developing calcium release-activated channel (CRAC) inhibitors, which modulate IL-2 expression for inflammatory and autoimmune disorder applications [3]. Recent studies indicate derivatives of this pyrazole exhibit neuroprotective properties through glycogen synthase kinase-3β (GSK3β) inhibition (IC₅₀ ≈ 3.77 µM) and Nrf2 pathway activation, positioning it as a candidate for neurodegenerative disease drug discovery [9]. Its synthetic utility is further demonstrated in the preparation of fused heterocyclic systems, where the methoxy group can be selectively demethylated under acidic conditions to regenerate reactive hydroxyl groups for cyclization into pyranopyrazoles or furopyrazoles [5].
CAS No.: 71031-15-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.:
CAS No.: 7362-34-7